3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone
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Overview
Description
3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a piperidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-methyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives .
Scientific Research Applications
3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-benzyl-4-piperidinone
- 3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-ethyl-4-piperidinone
- 3,5-Bis(1,3-benzodioxol-5-ylmethyl)pyridine
Uniqueness
3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone is unique due to its specific substitution pattern and the presence of the methyl group on the piperidinone core. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19NO5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C22H19NO5/c1-23-10-16(6-14-2-4-18-20(8-14)27-12-25-18)22(24)17(11-23)7-15-3-5-19-21(9-15)28-13-26-19/h2-9H,10-13H2,1H3/b16-6+,17-7+ |
InChI Key |
ZZPIUIDYNOMUQX-KGMKFKQSSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1 |
Origin of Product |
United States |
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